Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the quinoline and pyridine intermediates. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the quinoline ring. This intermediate is then reacted with piperidine-4-carboxylic acid under esterification conditions to yield the final product. The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenated quinoline derivatives with nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyridine rings allow the compound to bind to these targets, potentially inhibiting their activity. This binding can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- Ethyl 1-[(2-phenoxy-3-pyridinyl)carbonyl]-4-piperidinecarboxylate
- Ethyl 4-piperidinecarboxylate
Uniqueness
Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate is unique due to its combination of quinoline, pyridine, and piperidine rings. This structure provides a versatile scaffold for various chemical modifications, making it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 1-(2-pyridin-2-ylquinoline-4-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C23H23N3O3/c1-2-29-23(28)16-10-13-26(14-11-16)22(27)18-15-21(20-9-5-6-12-24-20)25-19-8-4-3-7-17(18)19/h3-9,12,15-16H,2,10-11,13-14H2,1H3 |
InChI Key |
XNAXWKUDYXNVTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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